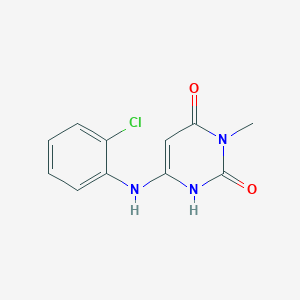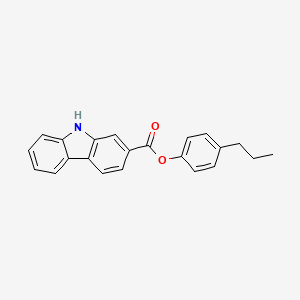
4-Propylphenyl 9H-carbazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylphenyl 9H-carbazole-2-carboxylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a propylphenyl group, imparts specific properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-Propylphenyl 9H-carbazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-propylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) in a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
4-Propylphenyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole core, using reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents at the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Propylphenyl 9H-carbazole-2-carboxylate has a wide range of scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various applications, including sensors and transistors.
Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects
Mecanismo De Acción
The mechanism of action of 4-Propylphenyl 9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-Propylphenyl 9H-carbazole-2-carboxylate can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, 9H-carbazole, lacks the propylphenyl group and has different chemical and physical properties.
Poly(2,7-carbazole): This polymeric derivative has extended conjugation and is used in optoelectronic applications.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: This compound is used as an intermediate in electronic devices and has a different functional group compared to this compound .
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications not found in other carbazole derivatives.
Propiedades
Número CAS |
106618-76-2 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(4-propylphenyl) 9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C22H19NO2/c1-2-5-15-8-11-17(12-9-15)25-22(24)16-10-13-19-18-6-3-4-7-20(18)23-21(19)14-16/h3-4,6-14,23H,2,5H2,1H3 |
Clave InChI |
LKLWMCYFHQRHNP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
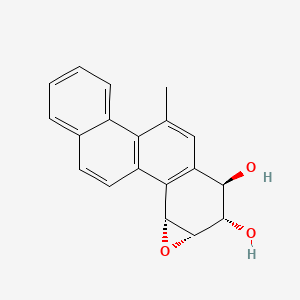
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
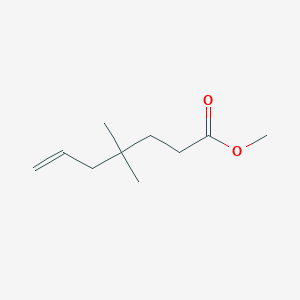
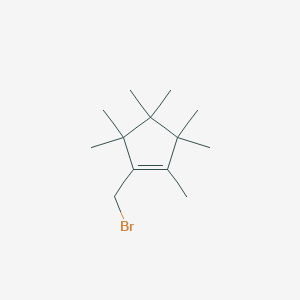
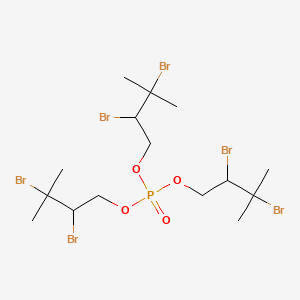
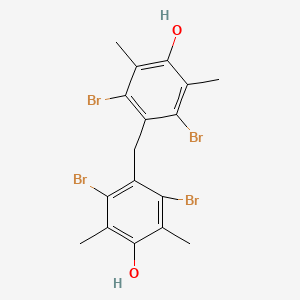
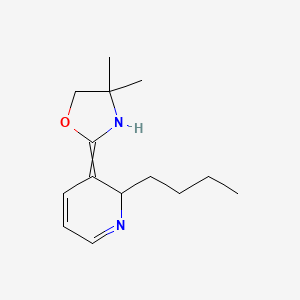

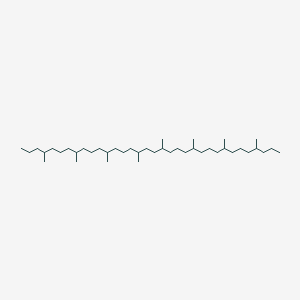

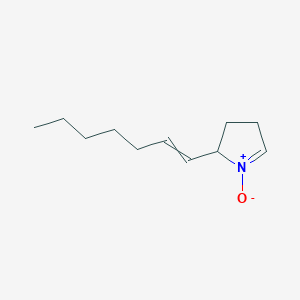
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
